molecular formula C5H4F3NO2S2 B3384025 5-(Trifluoromethyl)thiophene-2-sulfonamide CAS No. 519055-80-2

5-(Trifluoromethyl)thiophene-2-sulfonamide

Cat. No.: B3384025
CAS No.: 519055-80-2
M. Wt: 231.2 g/mol
InChI Key: OTQTZMHBUKBMEV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-2-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to the thiophene ring, which is further substituted with a sulfonamide group. This compound is part of the organofluorine family and exhibits unique chemical properties due to the electronegative trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-2-sulfonamide typically involves the following steps:

  • Thiophene Derivatization: Starting with thiophene, the compound undergoes halogenation to introduce a halide group at the desired position.

  • Trifluoromethylation: The halogenated thiophene is then treated with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane, to introduce the trifluoromethyl group.

  • Sulfonamide Formation: Finally, the trifluoromethylated thiophene is reacted with sulfonamide reagents to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or sulfonamide groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Thiophene derivatives with reduced functional groups.

  • Substitution Products: Amides, esters, and other substituted thiophenes.

Scientific Research Applications

5-(Trifluoromethyl)thiophene-2-sulfonamide has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential use in drug development.

  • Industry: Employed in the production of agrochemicals, pharmaceuticals, and advanced materials.

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)pyridine: Contains a similar trifluoromethyl group but differs in the heterocyclic ring structure.

  • 1,3,5-tris(trifluoromethyl)benzene: Another trifluoromethylated compound with a benzene ring instead of thiophene.

Uniqueness: 5-(Trifluoromethyl)thiophene-2-sulfonamide is unique due to its combination of the trifluoromethyl and sulfonamide groups on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

5-(trifluoromethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2S2/c6-5(7,8)3-1-2-4(12-3)13(9,10)11/h1-2H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQTZMHBUKBMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-[1-(4-sulfamoyl-phenyl)-1H-tetrazol-5-yloxy]-5-trifluoromethyl-thiophene-2-sulfonamide (210 mg, 0.47 mmol) in benzene (50 mL) is added H2O (2 mL), EtOH (3 mL), formic acid (2 mL) and 10% palladium on carbon (350 mg). The mixture is heated to 80° C. overnight. The reaction mixture is cooled to room temperature and diluted with benzene (50 mL). The reaction mixture is filtered. The benzene layer is dried (Na2SO4), filtered and concentrated. The crude product is chromatographed on silica gel, eluting with EtOAc:Hex (1:10) to afford the title compound (18 mg, 17%) as a white solid.
Name
3-[1-(4-sulfamoyl-phenyl)-1H-tetrazol-5-yloxy]-5-trifluoromethyl-thiophene-2-sulfonamide
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Trifluoromethyl)thiophene-2-sulfonamide

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